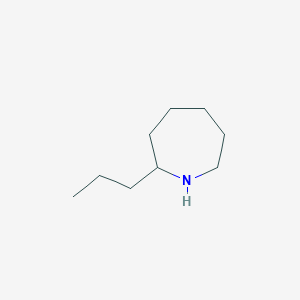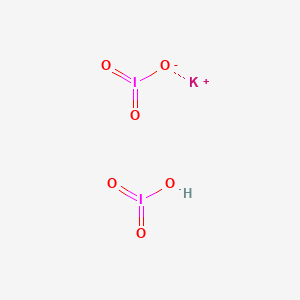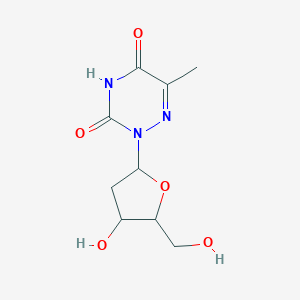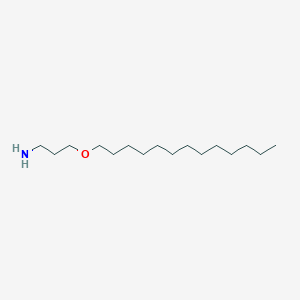
1-Propanamine, 3-(tridecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(tridecyloxy)-, also known as TDPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. TDPAC is a long-chain alkyl derivative of propanamine, and it has been found to have a variety of interesting biochemical and physiological effects. In
Scientific Research Applications
1-Propanamine, 3-(tridecyloxy)- has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug delivery. 1-Propanamine, 3-(tridecyloxy)- has been shown to be an effective carrier for a variety of drugs, including anti-cancer agents and antibiotics. 1-Propanamine, 3-(tridecyloxy)- has also been used as a tool for studying protein-ligand interactions, and it has been found to be particularly useful in the study of membrane proteins.
Mechanism Of Action
The mechanism of action of 1-Propanamine, 3-(tridecyloxy)- is not fully understood, but it is thought to involve the formation of stable complexes with proteins and other biomolecules. 1-Propanamine, 3-(tridecyloxy)- has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. The binding of 1-Propanamine, 3-(tridecyloxy)- to these proteins can alter their function, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical And Physiological Effects
1-Propanamine, 3-(tridecyloxy)- has a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including proteases and kinases. 1-Propanamine, 3-(tridecyloxy)- has also been found to affect the function of ion channels and transporters, leading to changes in the electrical properties of cells. In addition, 1-Propanamine, 3-(tridecyloxy)- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Propanamine, 3-(tridecyloxy)- in lab experiments is its ability to selectively bind to specific proteins and other biomolecules. This allows researchers to study the function of these molecules in a controlled environment. However, 1-Propanamine, 3-(tridecyloxy)- can also be difficult to work with, as it is a relatively large and complex molecule. In addition, the synthesis of 1-Propanamine, 3-(tridecyloxy)- can be time-consuming and expensive, which can limit its use in some laboratories.
Future Directions
There are many potential future directions for research on 1-Propanamine, 3-(tridecyloxy)-. One area of interest is in the development of new drug delivery systems that use 1-Propanamine, 3-(tridecyloxy)- as a carrier. Another area of research is in the study of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, which could lead to the development of new therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-Propanamine, 3-(tridecyloxy)-, particularly in the context of its potential use in the treatment of diseases.
Synthesis Methods
The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a multi-step process that involves the reaction of 1-propanamine with tridecanoic acid chloride. The resulting product is then purified using column chromatography to obtain pure 1-Propanamine, 3-(tridecyloxy)-. The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a complex process that requires careful attention to detail, but it has been successfully performed in many laboratories around the world.
properties
CAS RN |
14676-61-0 |
|---|---|
Product Name |
1-Propanamine, 3-(tridecyloxy)- |
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
InChI Key |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
Canonical SMILES |
CCCCCCCCCCCCCOCCCN |
Other CAS RN |
68610-26-4 14676-61-0 |
Pictograms |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



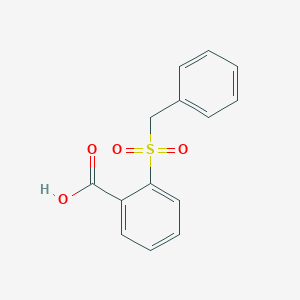
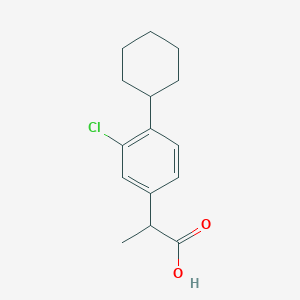
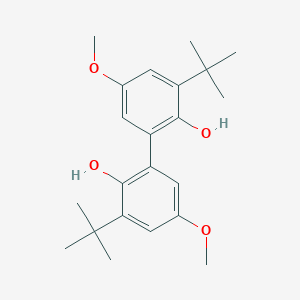
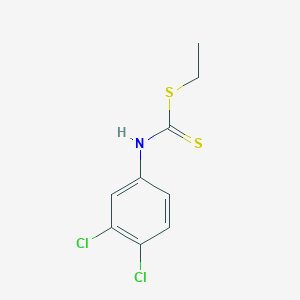
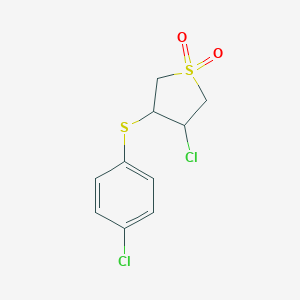
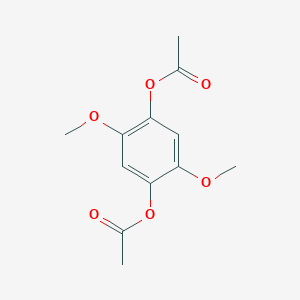
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
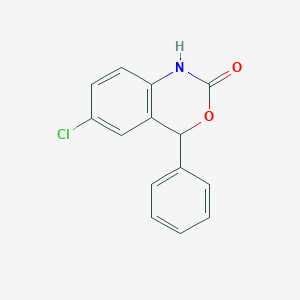
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
